N-(2-Fluorobenzyl)oxetan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZECJZUHUDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of N 2 Fluorobenzyl Oxetan 3 Amine
Reactivity of the Secondary Amine Functionality
The nitrogen atom in N-(2-Fluorobenzyl)oxetan-3-amine, being a secondary amine, possesses a lone pair of electrons, which confers nucleophilic and basic properties. This reactivity is central to a variety of chemical transformations.
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and a proton from the adjacent carbon atom then leads to the formation of an enamine. The reaction is reversible and the pH needs to be carefully controlled; a pH around 5 is often optimal. libretexts.org
A representative reaction with a generic ketone is shown below:
Step 1: Nucleophilic attack
Step 2: Proton transfer
Step 3: Protonation of the hydroxyl group
Step 4: Elimination of water to form an iminium ion
Step 5: Deprotonation to form the enamine
| Reactant 1 | Reactant 2 | Product Type | Key Intermediate |
| This compound | Ketone (e.g., Acetone) | Enamine | Carbinolamine |
| This compound | Aldehyde (e.g., Acetaldehyde) | Enamine | Carbinolamine |
The nucleophilic nature of the secondary amine allows it to undergo alkylation reactions with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2). libretexts.org The initial alkylation results in the formation of a tertiary amine.
Further reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.orggoogle.com This process, known as quaternization, converts the amine into a positively charged species. The reaction conditions, such as the nature of the alkylating agent, the solvent, and the temperature, can influence the efficiency of the quaternization. google.commostwiedzy.pl For instance, the use of a more reactive alkylating agent like methyl iodide and a polar aprotic solvent can facilitate the reaction. google.com
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
Reactivity of the Oxetane (B1205548) Ring System
The oxetane ring is a four-membered heterocycle containing an oxygen atom. The inherent ring strain of this system makes it susceptible to ring-opening reactions under various conditions. acs.org
The oxetane ring can be opened by strong nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to the cleavage of a carbon-oxygen bond. In the case of 3-substituted oxetanes like this compound, the attack is expected to occur at the less sterically hindered C2 or C4 positions. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.
In the presence of an acid, the oxygen atom of the oxetane ring is protonated, which activates the ring towards nucleophilic attack, even by weak nucleophiles. libretexts.orglibretexts.org For 3,3-disubstituted oxetanes, the mechanism of ring-opening can have characteristics of both SN1 and SN2 pathways. After protonation of the oxygen, the C-O bond begins to break, leading to the development of a partial positive charge on the carbon atom. The nucleophile then attacks this electrophilic carbon. The regioselectivity of the attack on unsymmetrical oxetanes under acidic conditions is often directed to the more substituted carbon atom, as it can better stabilize the developing positive charge. khanacademy.org
| Condition | Catalyst | Attacking Species | General Product |
| Basic/Nucleophilic | Strong Nucleophile | Nucleophile (e.g., R-S⁻, CN⁻) | Ring-opened ether/alcohol |
| Acidic | Brønsted or Lewis Acid | Nucleophile (e.g., H₂O, ROH) | Ring-opened diol or ether-alcohol |
Reactivity of the Fluorobenzyl Moiety
The benzylic position (the CH₂ group) is activated towards reactions involving the formation of radicals or carbocations due to the stabilizing effect of the adjacent benzene (B151609) ring. However, the electron-withdrawing fluorine atom at the ortho position can slightly destabilize a benzylic carbocation. The benzylic protons can be abstracted under appropriate basic conditions, leading to the formation of a benzylic anion that can participate in further reactions.
Aromatic Substitution Reactions
The 2-fluorobenzyl moiety of this compound is susceptible to aromatic substitution reactions, with the fluorine atom and the activating, ortho-, para-directing aminoalkyl group influencing the regioselectivity and reaction rates.
Electrophilic Aromatic Substitution: The aminoalkyl substituent is a moderately activating group, directing incoming electrophiles to the positions ortho and para to itself. However, the fluorine atom is a deactivating group, which can complicate the reactivity pattern. In general, electrophilic aromatic substitution on a 2-fluoro-substituted benzene ring is directed to the positions ortho and para to the fluorine. In the case of this compound, the directing effects of the two substituents are synergistic, with the para position (relative to the fluorine) being the most likely site of substitution due to steric hindrance at the ortho positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The presence of a fluorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.comwikipedia.org The fluorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is further activated by electron-withdrawing groups. However, in the absence of such additional activation, forcing conditions are typically required. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing substituents. masterorganicchemistry.comwikipedia.org Photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes under milder conditions. nih.govnih.gov
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | N-(2-Fluoro-5-nitrobenzyl)oxetan-3-amine |
| Bromination | Br₂/FeBr₃ | N-(4-Bromo-2-fluorobenzyl)oxetan-3-amine |
| SNA_r | NaOMe, high temperature | N-(2-Methoxybenzyl)oxetan-3-amine |
Oxidative and Reductive Transformations
The secondary amine and benzyl (B1604629) groups in this compound are amenable to various oxidative and reductive transformations.
Oxidation: The secondary amine can be oxidized to the corresponding nitrone or, under harsher conditions, cleaved. Oxidative debenzylation is a common transformation for N-benzyl amines. organic-chemistry.orgorganic-chemistry.org This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or ceric ammonium nitrate (B79036) (CAN). The reaction likely proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield oxetan-3-amine and 2-fluorobenzaldehyde.
Reduction: The secondary amine itself is already in a reduced state. However, if the aromatic ring were to contain a nitro group, for instance, introduced via electrophilic substitution, this group could be selectively reduced to an amino group using reagents like H₂/Pd/C, SnCl₂, or Fe/HCl. lumenlearning.com The reduction of amides, which can be formed from the amine, to the corresponding amines is another relevant transformation, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govrsc.org
| Transformation | Reagents and Conditions | Product |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Oxetan-3-amine and 2-Fluorobenzaldehyde |
| Nitro Group Reduction | H₂/Pd/C | N-(2-Fluoro-5-aminobenzyl)oxetan-3-amine (from the corresponding nitro compound) |
| Amide Reduction | LiAlH₄ | Corresponding amine (from an amide precursor) |
Mechanistic Studies of Key Synthetic Transformations
Elucidation of SN2 Alkylation Pathways
The synthesis of this compound is commonly achieved through the nucleophilic substitution (SN2) reaction between oxetan-3-amine and a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). This reaction proceeds via a backside attack of the nucleophilic amine on the electrophilic benzylic carbon, leading to the displacement of the halide leaving group. masterorganicchemistry.comyoutube.com
The rate of this SN2 reaction is influenced by several factors, including the nature of the leaving group, the solvent, and steric hindrance around the reaction centers. mdpi.comresearchgate.net Computational studies on similar SN2 reactions involving amines have shown that the reaction proceeds through a transition state where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken. mdpi.comresearchgate.net The presence of the fluorine atom on the benzyl ring can have a modest electronic effect on the electrophilicity of the benzylic carbon.
A common challenge in the alkylation of amines is overalkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine. organic-chemistry.org To favor mono-alkylation, reaction conditions can be optimized, for example, by using an excess of the amine nucleophile.
Understanding Defluorosulfonylative Coupling Mechanisms
A novel and powerful method for the synthesis of 3-amino-oxetanes involves the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. researchgate.netspringernature.com This reaction represents an alternative to the established SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) chemistry.
The mechanism of this transformation has been elucidated through kinetic and computational studies. researchgate.net It is proposed to proceed through the formation of a planar oxetane carbocation as the rate-determining step. springernature.com The 3-aryloxetane sulfonyl fluoride, upon heating, undergoes a loss of sulfur dioxide (SO₂) and a fluoride ion (F⁻) to generate a stabilized oxetane carbocation. This carbocation is then trapped by a nucleophilic amine, such as 2-fluorobenzylamine (B1294385), to furnish the final this compound product. The stability of the oxetane carbocation is crucial for the reaction to proceed via this pathway rather than the typical SuFEx mechanism. researchgate.net
| Step | Description | Key Intermediate/Transition State |
| 1. Activation | Thermal decomposition of 3-aryloxetane sulfonyl fluoride. | - |
| 2. Carbocation Formation | Loss of SO₂ and F⁻. | Planar oxetane carbocation |
| 3. Nucleophilic Attack | Trapping of the carbocation by the amine. | - |
| 4. Deprotonation | Loss of a proton to yield the final product. | - |
Radical Pathways in Minisci Reactions
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles via a radical mechanism. wikipedia.orgprinceton.edu While not a direct reaction of this compound itself, the oxetane moiety can be introduced onto N-heterocycles using Minisci-type reactions, highlighting a potential application of related oxetane precursors.
The general mechanism of the Minisci reaction involves the generation of a carbon-centered radical, which then adds to a protonated N-heterocycle. princeton.edunih.govrsc.orgchim.it In the context of oxetanes, an oxetane-3-yl radical can be generated from a suitable precursor, such as an oxetane-3-carboxylic acid, through oxidative decarboxylation. This radical then attacks the electron-deficient heterocycle, typically at the C2 or C4 position, to form a radical cation intermediate. Subsequent oxidation and deprotonation lead to the rearomatization of the heterocycle and the formation of the C-H functionalized product. wikipedia.org The reaction conditions, including the choice of oxidant and acid, are crucial for the efficiency and regioselectivity of the reaction. rsc.org
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional NMR experiments, would provide an unambiguous assignment of all atoms and their spatial relationships within the N-(2-Fluorobenzyl)oxetan-3-amine molecule.
¹H-NMR Spectroscopic Analysis
A detailed ¹H-NMR spectrum of this compound is not currently available in published literature. However, based on the known chemical shifts of similar structural motifs, a hypothetical spectrum can be predicted. The aromatic protons of the 2-fluorobenzyl group would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (CH₂) adjacent to the nitrogen would be expected to resonate as a singlet or a doublet, depending on the coupling with the amine proton, likely in the region of δ 3.8-4.0 ppm. The protons of the oxetane (B1205548) ring would exhibit characteristic signals, with the methine proton (CH) adjacent to the nitrogen appearing as a multiplet, and the methylene (B1212753) protons (CH₂) of the oxetane ring showing complex splitting patterns due to their diastereotopic nature, likely in the δ 4.5-5.0 ppm region. The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C-NMR Spectroscopic Analysis
Similarly, specific ¹³C-NMR data for this compound is not publicly documented. Predicted chemical shifts would include signals for the aromatic carbons of the fluorobenzyl group between δ 115 and 165 ppm, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The benzylic carbon would be expected around δ 50-55 ppm. The carbons of the oxetane ring would likely resonate in the δ 70-80 ppm region for the carbons bonded to oxygen, and the methine carbon bonded to nitrogen would be expected at a distinct chemical shift.
¹⁹F-NMR Spectroscopic Analysis
The ¹⁹F-NMR spectrum of this compound would be a crucial piece of data for confirming the presence and electronic environment of the fluorine atom. A single resonance would be expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift would be influenced by the electronic effects of the benzylamine (B48309) substituent.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the 2-fluorobenzyl and oxetane moieties.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the 2-fluorobenzyl group and the oxetane-3-amine moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.
At present, no such 2D NMR studies for this compound have been reported in the accessible literature.
Application of NMR for Stereochemical Assignments
This compound is a chiral molecule, with a stereocenter at the C3 position of the oxetane ring. The synthesis of this compound would typically result in a racemic mixture. The use of chiral NMR solvating agents or the synthesis of diastereomeric derivatives would be necessary to distinguish the two enantiomers by NMR spectroscopy and to determine the enantiomeric excess. There is currently no information available regarding the stereochemical analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂FNO), the exact mass would be a key confirmatory data point. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the cleavage of the benzyl (B1604629) group or the opening of the oxetane ring, which would further support the proposed structure. However, no published mass spectral data for this specific compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ¹⁹F). The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would confirm the elemental composition.
Table 1: Theoretical vs. Expected HRMS Data for this compound
| Ion Species | Theoretical m/z |
| [C₁₀H₁₂FNO+H]⁺ | 182.0976 |
Note: The data in this table is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis. Actual experimental data is not publicly available.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting a selected precursor ion (in this case, the protonated molecule of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways for secondary amines often involve α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the target molecule, this could lead to the formation of several characteristic fragment ions.
One predictable fragmentation is the cleavage of the bond between the benzyl group and the nitrogen atom, which would result in the formation of a 2-fluorobenzyl cation. Another likely fragmentation pathway involves the oxetane ring.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Possible Fragment Structure |
| 182.1 | 109.0 | C₄H₇NO | [C₇H₆F]⁺ |
| 182.1 | 73.1 | C₇H₆F | [C₄H₇NO]⁺ |
Note: This table presents predicted fragmentation patterns based on the general principles of mass spectrometry of amines. libretexts.org Specific experimental MS/MS data for this compound is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.
As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. orgchemboulder.com Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-N stretching, and C-O-C stretching of the oxetane ring. The presence of the fluorine atom on the benzene (B151609) ring would also result in a C-F stretching vibration.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| C-O-C Stretch (Oxetane) | 950 - 1150 |
| C-F Stretch | 1000 - 1400 |
Note: The data in this table is based on typical IR absorption ranges for the respective functional groups and serves as a predictive guide. orgchemboulder.com Experimentally obtained IR spectra for this compound are not found in the public domain.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice.
While no published crystal structure for this compound is currently available, such a study would provide precise bond lengths, bond angles, and the conformation of the molecule. This information would be invaluable for understanding its steric and electronic properties, which are crucial for its interaction with biological targets. For similar molecules, X-ray crystallography has been used to elucidate detailed structural features. eurjchem.com
Other Spectroscopic Methods for Complementary Structural Information
In addition to the techniques mentioned above, other spectroscopic methods are routinely employed to provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, and their coupling patterns would help to piece together the connectivity of the atoms. For instance, in a related series of oxetane derivatives, ¹H NMR was used to assign protons in the oxetane ring and adjacent methylene groups. nih.govacs.org
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific and sensitive technique to confirm the presence and chemical environment of the fluorine substituent on the benzyl ring.
The collective data from these spectroscopic methods would provide an unambiguous structural confirmation of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. These calculations, based on the principles of quantum mechanics, can predict a wide range of properties, from molecular geometry to electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-(2-Fluorobenzyl)oxetan-3-amine, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.
Semi-Empirical Methods for Conformational Analysis and Molecular Properties
While DFT provides high accuracy, semi-empirical methods offer a faster, albeit less precise, alternative for exploring the conformational space of a molecule. These methods, such as AM1, PM3, and RM1, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. For a flexible molecule like this compound, with its rotatable bonds, semi-empirical methods can be employed to perform a broad conformational search, identifying various low-energy conformers. The most stable conformers identified can then be subjected to more rigorous DFT calculations for refinement.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.
Frontier Molecular Orbitals (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the amine and the aromatic ring, while the LUMO would likely be distributed over the fluorobenzyl moiety.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.25 |
| LUMO Energy | -0.54 |
| HOMO-LUMO Gap | 7.71 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density and negative potential, typically associated with lone pairs on electronegative atoms like oxygen, nitrogen, and fluorine, and are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive potential, such as around hydrogen atoms bonded to heteroatoms, which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the fluorine, oxygen, and nitrogen atoms, and positive potential near the amine hydrogen.
Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations can provide further insight into the conformational landscape and dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations under different conditions and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets.
| Dihedral Angle | Stable Conformation (°) |
|---|---|
| C(ring)-C(benzyl)-N-C(oxetane) | 65 |
| F-C(ring)-C(benzyl)-N | -120 |
Ligand-Protein Interaction Modeling for Scaffold Optimization
In modern drug discovery, computational and theoretical chemistry studies are indispensable for understanding how a ligand interacts with its protein target at a molecular level. For a compound such as this compound, these modeling techniques provide critical insights that guide the optimization of the chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties. This section delves into the principles of ligand-protein interaction modeling as they apply to the structural motifs of this compound—the oxetane (B1205548) ring and the 2-fluorobenzyl group—and how these models inform scaffold optimization strategies.
The process of ligand-protein interaction modeling typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a protein target. These simulations are followed by more sophisticated techniques like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose and to account for protein flexibility. The results of these computational analyses help to elucidate the key intermolecular interactions that contribute to binding affinity.
The oxetane scaffold, a four-membered heterocyclic ring containing an oxygen atom, has gained significant traction in medicinal chemistry. nih.govacs.orgnih.gov Its incorporation into drug candidates is often driven by the unique physicochemical properties it imparts. Computationally, the oxetane ring is modeled as a compact, polar, and three-dimensional motif. acs.orgnih.gov The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding pocket. acs.org Furthermore, the strained ring system can lead to favorable conformational pre-organization of the ligand, reducing the entropic penalty of binding. acs.org
In the context of this compound, the 3-amino group provides a key attachment point for the benzyl (B1604629) substituent and can also participate in hydrogen bonding or ionic interactions with the protein target. The oxetane ring itself can influence the basicity of the adjacent amine, a property that can be fine-tuned to optimize interactions and physiological properties. nih.gov Modeling studies often explore how substituting the oxetane ring for other groups, such as a gem-dimethyl or a carbonyl group, affects the binding affinity and selectivity. nih.govresearchgate.net
The 2-fluorobenzyl moiety of the compound also plays a critical role in ligand-protein interactions. The aromatic ring can engage in various non-covalent interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with positively charged residues such as lysine or arginine. The fluorine atom, positioned at the ortho position of the benzyl ring, introduces specific electronic effects and can participate in favorable interactions. Fluorine is known to form "fluorine bonds," which are short contacts with various protein atoms, and can also engage in hydrogen bonds with backbone amides or side-chain donors. nih.govresearchgate.net The strategic placement of fluorine can enhance binding affinity and improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
Computational models are used to predict and analyze these interactions with high precision. By visualizing the docked pose of this compound within a hypothetical protein active site, researchers can identify key amino acid residues that form stabilizing contacts. This information is then used to guide scaffold optimization. For instance, if the model suggests that a larger substituent at a different position on the benzyl ring could access a nearby hydrophobic pocket, medicinal chemists can synthesize and test such analogs. Conversely, if the model indicates a steric clash, smaller substituents would be explored.
To illustrate the process of scaffold optimization guided by computational modeling, consider the hypothetical binding of this compound to a protein kinase. The following table presents a set of virtual modifications to the parent scaffold and the predicted change in binding affinity based on molecular docking scores.
| Compound ID | Modification from Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent | N/A | -8.5 | H-bond with Asp150 (oxetane O), π-π stacking with Phe80 (benzyl ring) |
| Analog-1 | 3-fluoro on benzyl ring | -8.8 | Additional H-bond with Ser102 (fluorine) |
| Analog-2 | 4-chloro on benzyl ring | -9.2 | Enhanced hydrophobic interaction in pocket |
| Analog-3 | Oxetane replaced with cyclobutane | -7.9 | Loss of H-bond with Asp150 |
| Analog-4 | N-methylation of amine | -8.3 | Slight steric hindrance with Gly149 |
The data in Table 1, while hypothetical, demonstrates how computational modeling can quantitatively guide the optimization process. For example, the model predicts that adding a 4-chloro substituent (Analog-2) could enhance binding affinity through improved hydrophobic interactions. Conversely, replacing the oxetane ring with a cyclobutane (Analog-3) is predicted to be detrimental due to the loss of a key hydrogen bond.
Further refinement of the scaffold can be achieved by analyzing the specific interactions in greater detail. The following table outlines the types of interactions observed for the parent compound in a hypothetical binding site.
| Structural Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Oxetane Oxygen | Asp150 (Side Chain) | Hydrogen Bond | 2.8 |
| Amine Nitrogen | Glu105 (Backbone Carbonyl) | Hydrogen Bond | 3.1 |
| Benzyl Ring | Phe80 (Side Chain) | π-π Stacking | 3.5 |
| Fluorine | Val101 (Backbone Amide) | Weak Hydrogen Bond | 3.2 |
| Oxetane CH2 | Ile78 (Side Chain) | Hydrophobic | 3.9 |
This detailed analysis allows for a more nuanced approach to scaffold optimization. For instance, the model might suggest that modifying the linker between the oxetane and the benzyl group could improve the geometry of the π-π stacking interaction with Phe80, leading to a more potent inhibitor.
Research Applications and Structure Activity Relationship Sar Investigations
N-(2-Fluorobenzyl)oxetan-3-amine as a Versatile Chemical Building Block
This compound is a valuable intermediate in synthetic and medicinal chemistry. Its utility stems from the combination of the reactive secondary amine, the influential 2-fluorobenzyl group, and the functionally significant oxetane (B1205548) ring. This trifecta of chemical features allows for its incorporation into a diverse array of more complex molecular structures, enabling the exploration of new chemical space and the development of novel compounds with tailored properties.
The presence of a secondary amine in this compound provides a convenient handle for a wide range of chemical transformations. This functionality allows for its facile integration into larger, more complex molecules through reactions such as acylation, alkylation, and reductive amination. The 2-fluorobenzyl substituent can influence the reactivity and conformational preferences of the molecule, potentially impacting its interaction with biological targets. The oxetane ring, as will be discussed in greater detail, imparts a host of desirable properties, making this building block particularly attractive for the synthesis of novel therapeutic candidates across various disease areas.
The synthesis of novel amino acid derivatives is of significant interest in drug discovery, as these motifs can be incorporated into peptides or serve as standalone bioactive molecules. The structural framework of this compound is amenable to the synthesis of unique heterocyclic amino acid derivatives. For instance, the oxetane ring can be considered a cyclic ether-containing amino acid analogue. The development of synthetic routes to new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been a subject of research. mdpi.combohrium.comnih.gov These non-natural amino acids can be used to create peptidomimetics with enhanced stability and altered pharmacological profiles. For example, Oxetin was the first antibiotic discovered to contain an oxetane ring as part of a β-amino acid structure, demonstrating its utility in inhibiting glutamine synthetase. nih.gov
The Oxetane Motif in Medicinal Chemistry Research Design
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties. nih.govacs.orgnih.gov It is a small, polar, and three-dimensional motif that can profoundly influence the characteristics of a parent molecule. nih.govacs.orgnih.gov
The incorporation of an oxetane ring can lead to significant improvements in key physicochemical properties that are critical for drug development. nih.gov
Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the aqueous solubility of a compound, a crucial factor for oral bioavailability. researchgate.netacs.org Replacing a non-polar group, such as a gem-dimethyl group, with an oxetane can lead to a substantial increase in solubility. researchgate.net
Metabolic Stability: The oxetane ring is generally more metabolically stable than other commonly used groups. nih.gov For instance, it can serve as a metabolically robust replacement for a labile carbonyl group. enamine.net This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
Basicity Modulation: The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity of a nearby nitrogen atom. nih.govpharmablock.com This modulation of pKa can be advantageous in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as reducing off-target effects. nih.gov
Table 1: Impact of the Oxetane Motif on Physicochemical Properties
| Property | Effect of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Increases | Introduction of a polar ether oxygen. researchgate.netacs.org |
| Metabolic Stability | Increases | More resistant to metabolic degradation compared to groups like carbonyls. nih.govenamine.net |
| Basicity (of adjacent amines) | Decreases | Inductive electron-withdrawing effect of the oxetane oxygen. nih.govpharmablock.com |
A key application of the oxetane motif in medicinal chemistry is its use as a bioisostere for other functional groups. digitellinc.com Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.
Carbonyl Isosteres: The oxetane ring is a well-established bioisostere for the carbonyl group. nih.govacs.orgnih.gov It can mimic the hydrogen bond accepting ability of the carbonyl oxygen while offering improved metabolic stability and potentially altered polarity. nih.gov 3,3-Diaryloxetanes have been investigated as potential replacements for benzophenones. nih.gov
Gem-Dimethyl Isosteres: The oxetane ring can also serve as a less lipophilic and more polar substitute for a gem-dimethyl group. nih.gov This replacement can lead to improved aqueous solubility and metabolic stability without significantly altering the steric bulk of the molecule. researchgate.net
Table 2: The Oxetane Ring as a Bioisostere
| Original Functional Group | Bioisosteric Replacement | Advantages of Oxetane |
| Carbonyl Group | Oxetane | Improved metabolic stability, modulation of polarity. nih.govacs.orgnih.govnih.gov |
| Gem-Dimethyl Group | Oxetane | Increased aqueous solubility, reduced lipophilicity, improved metabolic stability. researchgate.netnih.gov |
Derivatization Strategies for Structure-Activity Relationship Exploration
The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships (SAR) and optimizing its properties for various research applications. Derivatization strategies can be systematically applied to its three main structural components: the fluorobenzyl moiety, the oxetane ring, and the amine nitrogen.
Systematic Modification of the Fluorobenzyl Moiety
The 2-fluorobenzyl group offers multiple avenues for modification to probe its influence on biological activity. Key strategies include altering the position and nature of the substituent on the phenyl ring.
Positional Isomerism of the Fluorine Atom : Moving the fluorine atom to the 3- or 4-position of the benzyl (B1604629) ring can significantly impact electronic and steric properties, potentially altering binding affinities and metabolic stability.
Substitution with Other Halogens : Replacing the fluorine with chlorine, bromine, or iodine allows for a systematic investigation of the effect of halogen size and electronegativity. This can influence halogen bonding interactions with biological targets.
Introduction of Other Functional Groups : Replacing the fluorine with a variety of electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic ring. This can provide insights into the optimal electronic requirements for activity.
Table 1: Hypothetical SAR Data for Modifications of the Fluorobenzyl Moiety
| Modification | Position of Substituent | Nature of Substituent | Relative Potency | Notes |
|---|---|---|---|---|
| Fluorine | 2 | -F | Baseline | Reference compound |
| Fluorine | 3 | -F | Variable | May alter binding orientation |
| Fluorine | 4 | -F | Variable | May impact metabolic stability |
| Chlorine | 2 | -Cl | Variable | Increased size and polarizability |
| Methoxy | 2 | -OCH3 | Variable | Electron-donating, potential H-bond acceptor |
Exploration of Substitutions on the Oxetane Ring
The oxetane ring, a key feature contributing to the three-dimensionality of the molecule, can also be a target for derivatization. chemrxiv.orgnih.gov The stability of the oxetane ring is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing increased stability. nih.gov
Substitution at the 3-Position : Introducing small alkyl or other functional groups at the 3-position alongside the amine-bearing carbon can create stereocenters and explore the steric tolerance of the binding pocket.
Substitution at the 2- and 4-Positions : While potentially more synthetically challenging, substitutions at other positions on the oxetane ring could further refine the molecule's three-dimensional shape and vectoral projection of functional groups.
Table 2: Hypothetical SAR Data for Modifications of the Oxetane Ring
| Modification | Position of Substituent | Nature of Substituent | Relative Potency | Notes |
|---|---|---|---|---|
| None | - | - | Baseline | Reference compound |
| Methyl | 3 | -CH3 | Variable | Introduces a stereocenter |
Functionalization of the Amine Nitrogen
The secondary amine in this compound is a prime site for functionalization to modulate basicity, lipophilicity, and to introduce new interaction points.
N-Alkylation : Introduction of small alkyl groups (e.g., methyl, ethyl) can alter the amine's pKa and steric profile.
N-Acylation : Acylation with various acyl groups can introduce amide functionalities, which can act as hydrogen bond donors and acceptors, and can significantly change the molecule's physicochemical properties.
N-Sulfonylation : Reaction with sulfonyl chlorides can yield sulfonamides, which are known to be metabolically stable and can engage in different binding interactions.
Formation of Ureas and Carbamates : Reacting the amine with isocyanates or chloroformates can generate ureas and carbamates, respectively, providing further opportunities to explore hydrogen bonding and other interactions.
Table 3: Hypothetical SAR Data for Modifications of the Amine Nitrogen
| Modification | Functional Group | Relative Potency | Notes |
|---|---|---|---|
| None | Secondary Amine | Baseline | Reference compound |
| N-Methylation | Tertiary Amine | Variable | Increased basicity and steric bulk |
| N-Acetylation | Amide | Variable | Neutral, H-bond donor/acceptor |
Development of Chemical Probes and Molecular Tools for Biological Systems
Derivatives of this compound can be designed as chemical probes to investigate biological systems. This involves the incorporation of reporter groups or reactive moieties.
Fluorescent Labeling : The amine nitrogen can be derivatized with a fluorophore to create fluorescent probes for use in cellular imaging and binding assays.
Biotinylation : Attaching a biotin tag allows for affinity-based pulldown experiments to identify protein targets.
Photoaffinity Labeling : Introduction of a photochemically reactive group can enable covalent cross-linking to the biological target upon photoirradiation, facilitating target identification.
These chemical probes can be invaluable tools for elucidating the mechanism of action and identifying the molecular targets of this compound and its analogs.
Design of Three-Dimensional Fragments for Chemical Space Exploration
The incorporation of the oxetane ring imparts a significant degree of three-dimensionality to this compound. nih.gov This makes the core scaffold an attractive starting point for the design of three-dimensional (3D) fragments for use in fragment-based drug discovery (FBDD). nih.govnih.gov
FBDD relies on screening libraries of low molecular weight compounds ("fragments") to identify binders to a biological target. nih.gov Fragments with greater sp3 character and more defined 3D shapes are increasingly sought after as they can explore different regions of chemical space compared to traditional, flatter aromatic compounds. nih.gov
By systematically derivatizing the this compound scaffold as outlined in section 6.3, a library of 3D fragments can be generated. These fragments would possess a well-defined three-dimensional core with diverse functional groups projecting in specific vectors, making them ideal for probing the topology of protein binding sites. The inherent properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its influence on the pKa of adjacent amines, further enhance the utility of these fragments in drug discovery campaigns. nih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ortho-fluorine vs. para) and detects impurities like unreacted benzyl halides .
- HPLC-UV/MS : Validates purity (>98%) and identifies byproducts (e.g., oxidized oxetane rings) using reverse-phase columns with methanol/buffer mobile phases .
- Melting Point Analysis : Discrepancies from literature values (e.g., ±2°C) indicate solvate formation or isomer contamination .
Best Practice : Pair LC-MS with elemental analysis to resolve ambiguities in molecular formula confirmation .
How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
Advanced Research Focus
SAR Workflow :
Core Modifications : Synthesize analogs with varied substituents (e.g., trifluoromethyl, methoxy) on the benzyl or oxetane ring .
Biological Assays : Screen against target proteins (e.g., monoamine oxidases) using fluorescence polarization or SPR to measure binding affinity .
Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes and guide rational design .
Case Study : Replacing the oxetane with a larger ring (e.g., tetrahydrofuran) reduced activity by 70%, highlighting the importance of ring strain in target engagement .
When encountering contradictory bioactivity data across studies, what methodological approaches can resolve discrepancies?
Advanced Research Focus
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (MAO-A vs. MAO-B) may skew results .
- Compound Stability : Degradation under assay conditions (e.g., light exposure, pH shifts) generates inactive byproducts .
Q. Resolution Strategies :
- Orthogonal Assays : Validate hits using both enzymatic (e.g., colorimetric) and cell-based (e.g., luciferase reporter) assays .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify labile functional groups .
- Meta-Analysis : Compare data across >3 independent studies to distinguish outliers from genuine trends .
What role does the oxetane ring play in modulating the compound's physicochemical properties and bioavailability?
Basic Research Focus
The oxetane ring:
- Polarity : Increases water solubility (logP reduction by ~0.8 vs. cyclohexane analogs) .
- Metabolic Stability : Resists CYP450-mediated oxidation better than acyclic amines, improving plasma half-life in preclinical models .
- Conformational Rigidity : Restricts rotational freedom, enhancing binding entropy to rigid enzyme active sites .
Optimization Tip : Introduce hydrophilic groups (e.g., hydroxyl) to the oxetane ring to further improve solubility without sacrificing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
